An In-Depth Technical Guide to the Chemical Properties of 1,6-Naphthyridine-3-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of 1,6-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,6-Naphthyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it explores the biological activities of its derivatives, offering insights into their potential as therapeutic agents.
Core Chemical Properties
1,6-Naphthyridine-3-carboxylic acid is a polycyclic aromatic compound containing a fused pyridine and pyridinone ring system with a carboxylic acid substituent. Its chemical structure and properties make it a versatile scaffold for the development of novel bioactive molecules.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |
| CAS Number | 1017793-59-7 | --INVALID-LINK-- |
| Predicted XlogP | 0.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Synthesis
The following diagram illustrates the logical workflow for the synthesis of 1,6-Naphthyridine-3-carboxylic acid and its subsequent conversion to amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of the parent 1,6-Naphthyridine-3-carboxylic acid is not available in the surveyed literature, a general procedure for the synthesis of related 1,8-naphthyridine-3-carboxylic acid derivatives can be adapted.
General Protocol for Naphthyridine Carboxylic Acid Synthesis (Adapted):
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Reaction Setup: A mixture of the appropriate amino-formylpyridine (e.g., 2-aminonicotinaldehyde) and an active methylene compound (e.g., ethyl cyanoacetate) is refluxed in a suitable solvent such as ethanol with a catalytic amount of a base (e.g., piperidine or triethylamine).
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Hydrolysis: The resulting intermediate (a cyanopyridine derivative) is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base, such as 10% sodium hydroxide.
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Acidification: After cooling the reaction mixture, it is acidified with a concentrated acid, such as hydrochloric acid, until precipitation is complete.
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Isolation and Purification: The solid product is collected by filtration, washed with water, and then recrystallized from an appropriate solvent, such as methanol, to yield the desired naphthyridine carboxylic acid.
Spectroscopic Data
Detailed spectroscopic data for the parent 1,6-Naphthyridine-3-carboxylic acid is not extensively reported. However, characteristic spectral features can be predicted based on its structure and data from related derivatives.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the nine carbon atoms of the naphthyridine ring system in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (δ > 165 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching band should be observed around 1700-1730 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).
Reactivity
The 1,6-naphthyridine ring system is generally susceptible to nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen atoms. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The nitrogen atoms in the rings can also be quaternized with alkyl halides.
Biological Activity and Signaling Pathways
Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Anticancer Activity: Several 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted and can involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation.
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Apoptosis Induction: Some naphthyridine derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway. This involves the activation of a caspase cascade, beginning with the activation of caspase-8, which then cleaves and activates downstream effector caspases such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.
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Topoisomerase Inhibition: Certain naphthyridine derivatives function as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting these enzymes, these compounds can lead to DNA damage and ultimately trigger cell death. The mechanism often involves the stabilization of the covalent complex between topoisomerase and DNA, leading to single or double-strand breaks.
This technical guide serves as a foundational resource for understanding the chemical properties and potential applications of 1,6-Naphthyridine-3-carboxylic acid. Further research is warranted to fully elucidate its synthetic pathways, detailed physicochemical and spectroscopic characteristics, and to explore the full therapeutic potential of its derivatives.
